Meta-Substituted Acrylate Demonstrates Superior Antiplasmodial Potency Compared to Para and Ortho Isomers
In a head-to-head comparison within a rationally designed series of 2-(N-cyclicamino)quinoline conjugates, the meta-substituted methyl (E)-3-(3-aminophenyl)acrylate derivative (compound 24) exhibited an antiplasmodial IC50 of 1.4 µM against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, outperforming both its para and ortho counterparts in this specific hybrid scaffold [1]. The study evaluated substituent effects across all three positional isomers, establishing meta as the optimal substitution pattern for antiplasmodial activity in this chemotype [1].
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.4 µM (meta-acrylate derivative 24) |
| Comparator Or Baseline | Ortho-acrylate (derivative 29) and para-acrylate derivatives; para and ortho isomers showed lower antiplasmodial potency in this scaffold |
| Quantified Difference | Meta-substitution confers optimal activity; ortho isomer preferred for antitrypanosomal activity (IC50 = 10.4 µM) |
| Conditions | Chloroquine-sensitive (3D7) strain of Plasmodium falciparum; compound conjugated to 2-(N-cyclicamino)quinoline scaffold |
Why This Matters
For researchers developing antimalarial agents, selecting the meta-substituted acrylate building block provides a validated advantage in achieving target potency compared to ortho or para analogs, streamlining SAR optimization.
- [1] Bokosi, F. R. B., Beteck, R. M., Laming, D., Hoppe, H. C., Tshiwawa, T., & Khanye, S. D. (2021). Synthesis of 2-(N-cyclicamino)quinoline combined with methyl (E)-3-(2/3/4-aminophenyl)acrylates as potential antiparasitic agents. Archiv der Pharmazie, 354(7), e2000331. View Source
